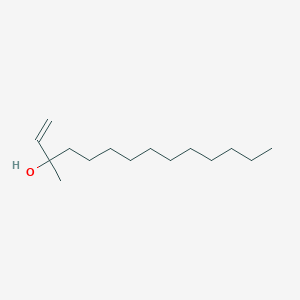
3-Methyltetradec-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyltetradec-1-en-3-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by a long carbon chain with a double bond and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetradec-1-en-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydroboration-oxidation of the corresponding alkene.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of the corresponding unsaturated fatty acids or esters. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium or nickel.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyltetradec-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyltetradecanal or 3-methyltetradecanone.
Reduction: Formation of 3-methyltetradecan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Methyltetradec-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of 3-Methyltetradec-1-en-3-ol involves its interaction with various molecular targets and pathways. It can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyltetradecan-1-ol: Similar structure but lacks the double bond.
Tetradec-1-en-3-ol: Similar structure but lacks the methyl group.
Oct-1-en-3-ol: Shorter carbon chain but similar functional groups.
Uniqueness
3-Methyltetradec-1-en-3-ol is unique due to its specific combination of a long carbon chain, a double bond, and a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
6966-50-3 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
3-methyltetradec-1-en-3-ol |
InChI |
InChI=1S/C15H30O/c1-4-6-7-8-9-10-11-12-13-14-15(3,16)5-2/h5,16H,2,4,6-14H2,1,3H3 |
Clave InChI |
MKHFYXLTDUHRKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


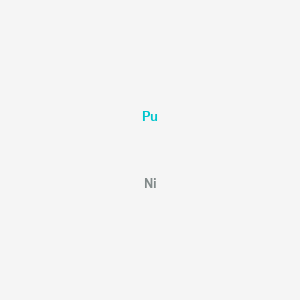
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
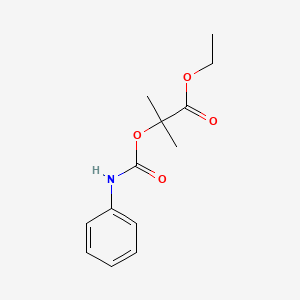
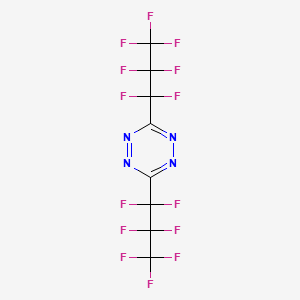
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

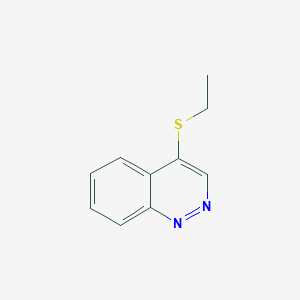
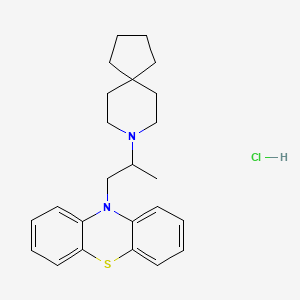
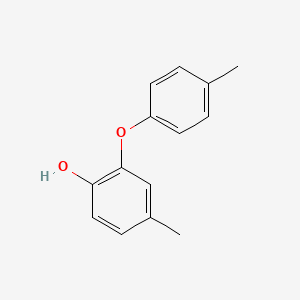
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
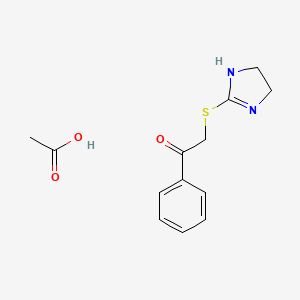
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
